

"physicochemical properties of N-(4-Chlorophenyl)acrylamide"

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Compound of Interest

Compound Name: *N*-(4-Chlorophenyl)acrylamide

CAS No.: 5453-48-5

Cat. No.: B1346237

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An In-Depth Technical Guide to the Physicochemical Properties of **N-(4-Chlorophenyl)acrylamide**

Abstract

N-(4-Chlorophenyl)acrylamide is a substituted acrylamide monomer of significant interest in medicinal chemistry, polymer science, and materials research. Its unique chemical structure, featuring an electron-withdrawing chloro group on the phenyl ring and a reactive acrylamide functional group, imparts a distinct set of physicochemical properties that dictate its behavior in both chemical and biological systems. This guide provides a comprehensive overview of these properties, offering a robust technical resource for researchers, scientists, and drug development professionals. We delve into the compound's structural and analytical characteristics, synthesis protocols, reactivity, and toxicological context, grounding the discussion in established scientific principles and methodologies to ensure both accuracy and practical utility.

Chemical Identity and Significance

N-(4-Chlorophenyl)acrylamide (CAS No. 5453-48-5) is an organic compound that belongs to the class of N-substituted acrylamides.^[1] It is characterized by an acrylamide moiety covalently linked to a 4-chlorophenyl group via an amide bond. This structure makes it a valuable intermediate and building block. The acryloyl group can participate in polymerization reactions and Michael additions,

while the chlorophenyl ring influences the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions.[1][2] These features have led to its investigation in the development of novel polymers and as a scaffold in the design of biologically active molecules.[2][3]

Core Compound Identifiers

A summary of the fundamental identifiers for **N-(4-Chlorophenyl)acrylamide** is presented below.

Property	Value	Source(s)
IUPAC Name	N-(4-chlorophenyl)prop-2-enamide	[4]
Synonyms	4'-Chloroacrylanilide, N-(4-Chlorophenyl)-2-propenamide	[1]
CAS Number	5453-48-5	[1][5][6]
Molecular Formula	C ₉ H ₈ ClNO	[1][6]
Molecular Weight	181.62 g/mol	[1][6]
Canonical SMILES	<chem>C=CC(=O)NC1=CC=C(C=C1)Cl</chem>	[1][4]
InChIKey	JEPAGMKWFWQECH-UHFFFAOYSA-N	[1]

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C8 -- Cl12;
C8 -- C9 [style=double];
C9 -- C10;
```

```
C10 -- C5 [style=double];  
}
```

Caption: 2D structure of **N-(4-Chlorophenyl)acrylamide**.

Summary of Physicochemical Properties

The key physicochemical parameters of **N-(4-Chlorophenyl)acrylamide** are crucial for predicting its behavior in various applications, from reaction kinetics to biological membrane permeability.

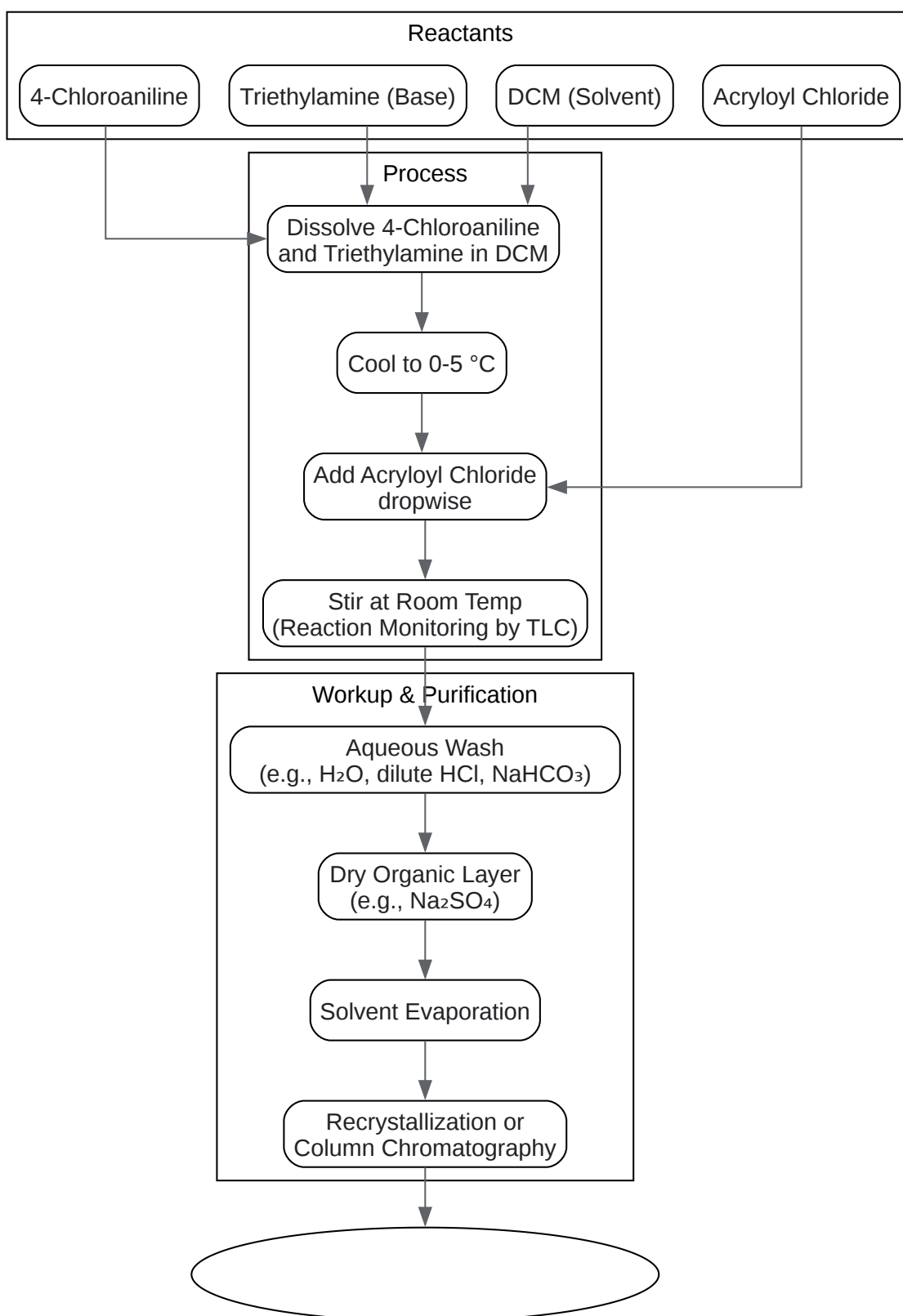
Property	Value	Source(s)
Physical State	White to off-white crystalline solid	[1]
Melting Point	187 °C	[4]
Boiling Point	338.7 °C (at 760 mmHg)	[4]
Density	1.243 g/cm ³	[4]
Water Solubility	Sparingly soluble	General property
Organic Solvent Solubility	Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone)	[1][7]
logP (predicted)	2.5 - 2.7	[4][8]
pKa (predicted)	~16.5 (Amide N-H)	General chemical knowledge

Synthesis and Reactivity

Synthetic Approach: Schotten-Baumann Reaction

A standard and reliable method for the synthesis of **N-(4-Chlorophenyl)acrylamide** is the Schotten-Baumann reaction. This involves the acylation of 4-chloroaniline with acryloyl chloride in the presence of a base, such as triethylamine or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct.[9]

Rationale: The choice of an amine base like triethylamine in an organic solvent (e.g., dichloromethane) is common for small-scale lab synthesis due to the ease of workup. The reaction is typically performed at low temperatures (0-5 °C) to control the exothermicity and minimize side reactions, such as the polymerization of acryloyl chloride or Michael addition to the product.



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Caption: General workflow for the synthesis of **N-(4-Chlorophenyl)acrylamide**.

Chemical Reactivity

The reactivity of **N-(4-Chlorophenyl)acrylamide** is dominated by two features:

- **Amide Group:** The amide linkage is generally stable but can be hydrolyzed under harsh acidic or basic conditions.
- **Acryloyl Moiety:** The carbon-carbon double bond is activated by the adjacent carbonyl group, making it susceptible to:
 - **Michael Addition:** It readily reacts with nucleophiles (e.g., thiols like glutathione in biological systems). This is a critical consideration in drug design, as it can lead to covalent modification of target proteins or rapid metabolic inactivation.[2]
 - **Polymerization:** The vinyl group can undergo free-radical polymerization to form poly(**N-(4-chlorophenyl)acrylamide**). This reactivity necessitates the use of stabilizers (like MEHQ) for long-term storage.[1]

Analytical Characterization Protocols

A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

Purpose: To assess purity and confirm the molecular weight of the compound. **Rationale:** LC-MS is a highly sensitive technique that separates the analyte from impurities and provides an accurate mass-to-charge ratio, confirming the compound's identity. Reverse-phase chromatography is ideal for a molecule with this polarity.

Step-by-Step Methodology:

- **Sample Preparation:** Prepare a 1 mg/mL stock solution in acetonitrile or methanol. Dilute to a working concentration of ~1-10 µg/mL with the initial mobile phase.
- **LC Conditions:**
 - **Column:** C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 10% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, and re-equilibrate.
- Flow Rate: 0.3-0.5 mL/min.
- Injection Volume: 1-5 μ L.
- MS Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Range: m/z 100-500.
 - Expected Ion: The primary ion observed will be the protonated molecule $[M+H]^+$ at approximately m/z 182.04.[8]
- Data Analysis: Integrate the peak area of the analyte to determine purity (e.g., % area). Confirm the mass of the main peak corresponds to the expected value.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To provide an unambiguous structural confirmation of the molecule. Rationale: ^1H and ^{13}C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for complete structural elucidation.

Step-by-Step Methodology:

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3). DMSO- d_6 is often preferred due to the higher solubility of many amides and the clear separation of the amide N-H proton.
- ^1H NMR Acquisition:
 - Expected Signals (in DMSO- d_6):
 - Amide N-H: A singlet around δ 10.0-10.5 ppm.

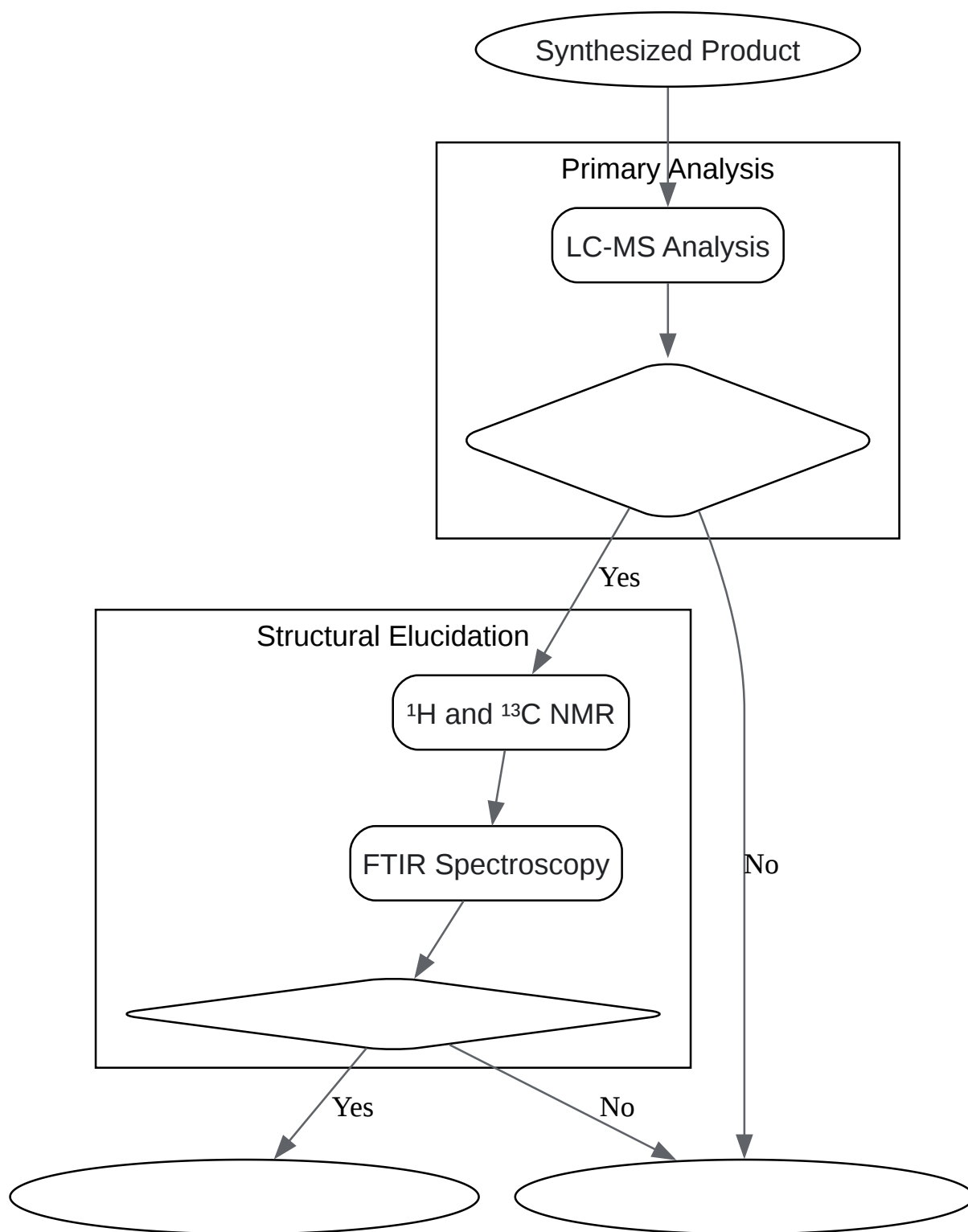
- Aromatic Protons: Two doublets in the δ 7.4-7.8 ppm region, each integrating to 2H, characteristic of a 1,4-disubstituted benzene ring.
- Vinyl Protons (Acryloyl): Three signals in the δ 5.7-6.5 ppm range, exhibiting complex splitting (dd, dd, dd) due to geminal and cis/trans couplings.
- ^{13}C NMR Acquisition:
 - Expected Signals (in DMSO- d_6):
 - Carbonyl Carbon (C=O): A signal around δ 164-166 ppm.
 - Aromatic Carbons: Four signals in the δ 120-140 ppm range.
 - Vinyl Carbons (CH=CH₂): Two signals in the δ 125-132 ppm range.

Protocol 3: Fourier-Transform Infrared (IR) Spectroscopy

Purpose: To identify the key functional groups present in the molecule. Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of the amide and vinyl functionalities.

Step-by-Step Methodology:

- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.
- Data Acquisition: Scan the mid-IR range (4000-400 cm^{-1}).
- Expected Characteristic Bands:
 - N-H Stretch: A sharp peak around 3300-3350 cm^{-1} .[\[10\]](#)
 - C=O Stretch (Amide I): A strong, sharp peak around 1660-1680 cm^{-1} .[\[10\]](#)[\[11\]](#)
 - N-H Bend (Amide II): A peak around 1610-1620 cm^{-1} .[\[11\]](#)
 - C=C Stretch (Vinyl): A peak around 1630 cm^{-1} .



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Caption: Self-validating analytical workflow for **N-(4-Chlorophenyl)acrylamide**.

Toxicological and Safety Considerations

As a member of the acrylamide class of compounds, **N-(4-Chlorophenyl)acrylamide** must be handled with appropriate caution. Acrylamide itself is a known neurotoxicant, reproductive toxicant, and is reasonably anticipated to be a human carcinogen.[12][13][14] The toxicity is partly attributed to the reactivity of the acryloyl group with biological macromolecules.[12][15]

Key Safety Protocols:

- Handling: Always handle in a well-ventilated fume hood.
- Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and safety glasses. Acrylamide solutions can be absorbed through the skin.[7]
- Disposal: Dispose of waste according to institutional and local regulations for toxic chemicals.
- Polymerization: Be aware of its potential to polymerize, especially when heated.[16] Store in a cool, dark place, and ensure it contains a stabilizer if storing for extended periods.

Conclusion

N-(4-Chlorophenyl)acrylamide is a compound with well-defined physicochemical properties that make it a versatile tool for scientific research. Its moderate lipophilicity, defined crystalline structure, and predictable reactivity provide a solid foundation for its use in polymer synthesis and as a scaffold in medicinal chemistry. The analytical protocols detailed in this guide—LC-MS for purity, NMR for structure, and IR for functional group confirmation—constitute a robust, self-validating system for ensuring the quality and identity of the material. A thorough understanding of these properties, combined with stringent adherence to safety protocols, is paramount for its successful and safe application in a research and development setting.

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